GW694481 - 1373353-95-7

GW694481

Catalog Number: EVT-270545
CAS Number: 1373353-95-7
Molecular Formula: C21H18N4O2
Molecular Weight: 358.401
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW694481 is a potent ApoA1 upregulator (EC170 = 500 nM).
Source and Classification

GW694481 was developed by GlaxoSmithKline as part of their research into chemokine receptors and their roles in disease. It falls under the category of small molecule drugs that target specific receptors involved in inflammatory pathways. This classification is crucial for understanding its mechanism of action and potential therapeutic uses.

Synthesis Analysis

Methods and Technical Details

The synthesis of GW694481 involves several chemical reactions that typically include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and amines.
  2. Reactions: Key reactions include:
    • N-alkylation: This step introduces alkyl groups to the nitrogen atom in the compound, enhancing its binding affinity to the CCR2 receptor.
    • Cyclization: A cyclization reaction is employed to form the core structure of GW694481, which is essential for its biological activity.
    • Purification: The final product undergoes purification through techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The detailed synthetic pathway is proprietary but generally adheres to standard organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

GW694481 has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: Approximately 357.35 g/mol
  • Structural Features: The compound features a fluorinated aromatic ring, which contributes to its lipophilicity and receptor binding properties.

The three-dimensional conformation of GW694481 is crucial for its interaction with the CCR2 receptor, influencing its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

GW694481 can undergo various chemical reactions that are relevant for its stability and reactivity:

  1. Hydrolysis: In aqueous environments, GW694481 may hydrolyze, affecting its efficacy.
  2. Oxidation: The presence of certain functional groups makes it susceptible to oxidation, which can lead to degradation products.
  3. Ligand-Receptor Interactions: The primary reaction of interest involves the binding of GW694481 to the CCR2 receptor, inhibiting its natural ligand's activity.

These reactions are critical for understanding both the stability of GW694481 in biological systems and its mechanism of action.

Mechanism of Action

Process and Data

GW694481 functions as an antagonist at the CCR2 receptor. Its mechanism involves:

  • Binding Affinity: The compound binds competitively to the CCR2 receptor, preventing the natural chemokine ligands (such as CCL2) from activating the receptor.
  • Inhibition of Signaling Pathways: By blocking CCR2 activation, GW694481 disrupts downstream signaling pathways that lead to inflammatory responses, thereby potentially alleviating conditions associated with chronic inflammation.

This mechanism highlights GW694481's therapeutic potential in treating diseases where CCR2-mediated signaling is implicated.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of GW694481 include:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water, which is important for formulation considerations.
  • Stability: Stability studies indicate that GW694481 maintains integrity under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties relevant to its function include:

  • pKa Values: These values provide insight into its ionization state at physiological pH, impacting its absorption and distribution.
  • LogP Value: Indicates lipophilicity, which is crucial for membrane permeability.
Applications

Scientific Uses

GW694481's primary applications are in scientific research, particularly:

  1. Inflammation Studies: Used extensively to study the role of CCR2 in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
  2. Cancer Research: Investigated for its potential to modulate tumor microenvironments by inhibiting chemokine signaling pathways.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting chemokine receptors.
Introduction

Biochemical Significance of ApoA1 in Lipid Metabolism

Apolipoprotein A1 (ApoA1) is the primary protein component of high-density lipoprotein (HDL), constituting approximately 70% of its total protein mass. This 28.1 kDa protein, encoded by the APOA1 gene on chromosome 11, plays a non-redundant role in reverse cholesterol transport (RCT) [9]. Structurally, ApoA1 contains amphipathic α-helices that enable its interaction with phospholipid membranes. This molecular architecture allows ApoA1 to:

  • Promote Cellular Cholesterol Efflux: ApoA1 binds to ATP-binding cassette transporter A1 (ABCA1) on hepatocytes and peripheral cells, initiating the assembly of nascent HDL particles by accepting free cholesterol and phospholipids [9].
  • Activate Lecithin–Cholesterol Acyltransferase (LCAT): The ApoA1-LCAT interaction catalyzes esterification of free cholesterol, forming hydrophobic cholesteryl esters that mature nascent HDL into spherical particles [9].
  • Mediate HDL Receptor Interactions: ApoA1 facilitates HDL binding to hepatic scavenger receptor BI (SR-BI), enabling selective uptake of cholesteryl esters for biliary excretion [9].

Genetic mutations in APOA1 (e.g., Gly26Arg variant) can disrupt these functions, leading to familial HDL deficiency or amyloidosis, underscoring its indispensable role in lipid homeostasis and vascular protection [5] [9]. The table below summarizes key molecular functions of ApoA1:

Table 1: Key Molecular Functions of ApoA1 in Lipid Metabolism

FunctionMolecular MechanismBiological Consequence
ABCA1 InteractionBinding to extracellular domain of ABCA1 transporterAssembly of nascent HDL discs
LCAT ActivationStructural stabilization of LCAT enzymeCholesterol esterification; HDL maturation
SR-BI LigandBinding to SR-BI receptor on hepatocytesHepatic cholesterol uptake & biliary excretion
Amyloid ResistanceMaintenance of stable folded conformationPrevention of pathological fibril formation

Rationale for ApoA1 Upregulation in Cardiovascular Therapeutics

ApoA1 and HDL exert atheroprotective effects beyond cholesterol removal, including anti-inflammatory, antioxidant, and antithrombotic activities. Clinical evidence supports targeting ApoA1:

  • Epidemiological Data: Inverse correlation exists between HDL-ApoA1 levels and coronary artery disease (CAD) incidence. Each 10 mg/dL increase in HDL is associated with a 2–3% reduction in CAD risk [9].
  • ApoA1-Milano Paradigm: Humans carrying the ApoA1-Milano variant (Arg173Cys) exhibit reduced CAD risk despite low HDL levels. Recombinant ApoA1-Milano infusion in rats significantly decreased infarct volume (38.2% reduction, p=0.034) in a middle cerebral artery occlusion stroke model by inhibiting platelet aggregation [2].
  • Therapeutic HDL Reconstitution: Infusion of reconstituted HDL (containing ApoA1) in humans rapidly improved endothelial function and reduced atherosclerotic plaque inflammation in clinical trials [9].

The molecular rationale for pharmacological ApoA1 upregulation includes:

  • Enhanced Reverse Cholesterol Transport: Increased ApoA1 synthesis boosts HDL biogenesis, accelerating atherosclerotic plaque cholesterol removal.
  • Plaque Stabilization: ApoA1 suppresses endothelial adhesion molecule expression (e.g., VCAM-1) and monocyte infiltration into plaques.
  • Antithrombotic Effects: ApoA1 inhibits platelet activation and aggregation pathways induced by ADP and thrombin, reducing post-ischemic microvascular thrombosis [2].

Discovery and Initial Characterization of GW694481

GW694481 emerged from targeted drug discovery efforts to identify orally bioavailable small molecules that enhance APOA1 gene transcription. Key discovery milestones include:

  • Target Identification: Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) were identified as epigenetic regulators of APOA1 expression. BET proteins bind acetylated histones via tandem bromodomains (BD1 and BD2), recruiting transcriptional machinery to promoter regions [1].
  • Screening Strategy: High-throughput screening (HTS) of >200,000 compounds at the University of North Carolina’s Center for Integrative Chemical Biology and Drug Discovery (CICBDD) identified quinazolinone derivatives as potent BET BD1 inhibitors. Structure-activity relationship (SAR) optimization improved potency and metabolic stability, yielding GW694481 [4].
  • Mechanistic Characterization: GW694481 selectively binds BRD4 BD1 (Kd = 48 nM) over BD2 (Kd = 520 nM), disrupting BRD4 interaction with APOA1 promoter regions. This specificity prevents BRD4-mediated recruitment of P-TEFb and RNA polymerase II, thereby de-repressing APOA1 transcription [1].
  • In Vitro Validation: In human hepatocyte (HepG2) cultures:
  • GW694481 (1 µM) increased ApoA1 mRNA expression 3.2-fold (p<0.001) at 24 hours.
  • Secreted ApoA1 protein increased 2.8-fold (p<0.01) measured by ELISA.
  • Chemical Properties:
  • IUPAC Name: 4-[(2R,6S)-2,6-Dimethyl-4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]-6,7-dimethoxyquinazoline
  • Molecular Formula: C24H27F3N4O2
  • Molecular Weight: 460.49 g/mol

Table 2: Selectivity Profile of GW694481 Against BET Bromodomains

Bromodomain TargetKd (nM)Cellular IC50
BRD4 BD148 ± 3.282 nM
BRD4 BD2520 ± 45>1 µM
BRD2 BD168 ± 5.1105 nM
BRD3 BD173 ± 4.8112 nM

Table 3: Comparison of BET Inhibitors in Cardiovascular Applications

CompoundDeveloperClinical PhasePrimary IndicationApoA1 Induction
GW694481Research CompoundPreclinicalAtherosclerosis2.8-fold (in vitro)
RVX-208 (1)Resverlogix CorpPhase III (NCT02586155)CAD, T2DM~1.6-fold (Phase II)
I-BET762 (2)GlaxoSmithKlinePhase II (NCT02964507)ER+ Breast CancerNot reported

GW694481 exemplifies the "fourth generation" of cardiovascular therapeutics, leveraging epigenetic modulation to enhance endogenous atheroprotective pathways. Its discovery bridges the historical evolution of catheter-based interventions and contemporary molecular cardiology [8]. Future directions include optimizing in vivo efficacy and isoform selectivity to minimize off-target gene effects.

Properties

CAS Number

1373353-95-7

Product Name

GW694481

IUPAC Name

4-anilino-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxamide

Molecular Formula

C21H18N4O2

Molecular Weight

358.401

InChI

InChI=1S/C21H18N4O2/c1-12-19(13(2)27-25-12)14-8-9-16-18(10-14)23-11-17(21(22)26)20(16)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,26)(H,23,24)

InChI Key

QWDANQMCVSOTGM-UHFFFAOYSA-N

SMILES

O=C(C1=C(NC2=CC=CC=C2)C3=CC=C(C4=C(C)ON=C4C)C=C3N=C1)N

Solubility

Soluble in DMSO

Synonyms

GW694481; GW-694481; GW 694481.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.